molecular formula C7H14O4 B1651701 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde CAS No. 132997-94-5

2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde

Cat. No. B1651701
CAS RN: 132997-94-5
M. Wt: 162.18 g/mol
InChI Key: IGENRCKJLAQXEW-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde, also known as MAA, is a chemical compound that is commonly used in scientific research. MAA is a versatile compound that can be used in a variety of applications due to its unique properties.

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of Macrolide Antibiotics : 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde diethyl acetal is an important intermediate in the semi-synthesis of macrolide antibiotics. A study by Liang (2000) describes a new synthesis method, which is more suitable for industrial production due to its cost-effectiveness and ease of control (Liang, 2000).

Chemical Reaction Studies

  • Gas Phase Reaction Mechanisms : Rotinov et al. (1999) conducted a combined experimental and theoretical study on the unimolecular elimination kinetics of 2-alkoxypropionic acids, including 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde, in the gas phase. This study helps in understanding the decomposition mechanisms to form acetaldehyde and other products (Rotinov et al., 1999).

Catalysis and Surface Reactions

  • Surface-mediated Reactions : Liu et al. (2009) investigated the transformation of ethanol to its carbonyl compounds on Au(111) surfaces. The study provides insights into the mechanistic origin of gold-mediated oxidation of alcohols, which is relevant for understanding the role of 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde in such reactions (Liu et al., 2009).

Other Applications

  • Radiosynthesis and Biodistribution : Glaser et al. (2008) conducted a study on the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, including 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde. This research contributes to the field of positron emission tomography (PET) imaging (Glaser et al., 2008).

Mechanism of Action

The mechanism of action of “2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde” is not provided in the search results .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-9-4-5-11-7-6-10-3-2-8/h2H,3-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGENRCKJLAQXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442347
Record name Acetaldehyde, [2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132997-94-5
Record name Acetaldehyde, [2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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